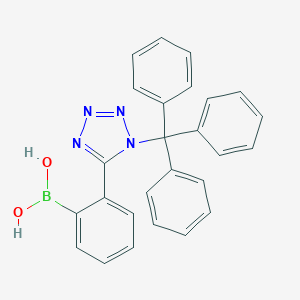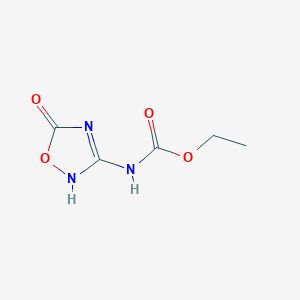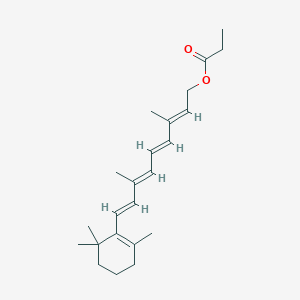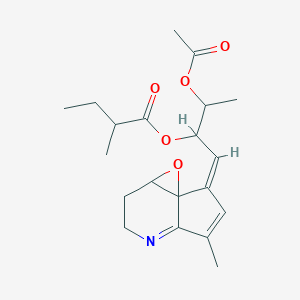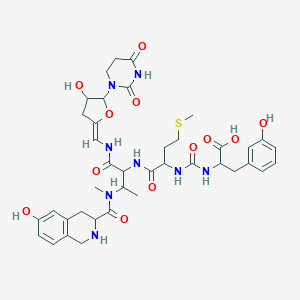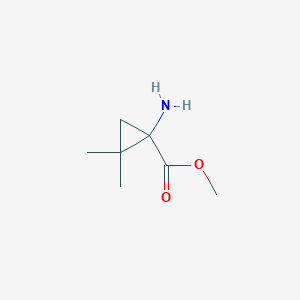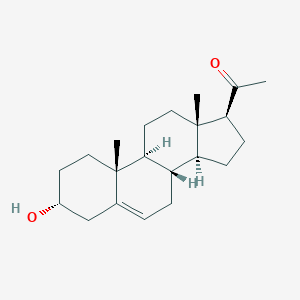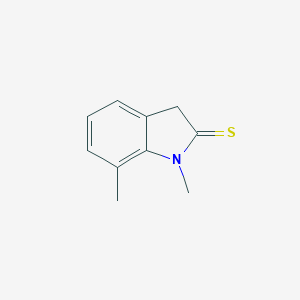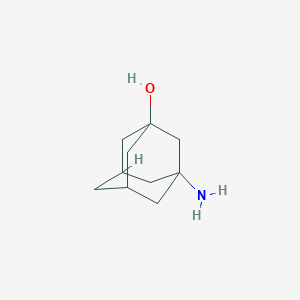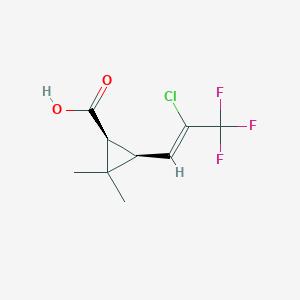
Dexamethasone 17-propionate
Vue d'ensemble
Description
Dexamethasone 17-propionate (Dex-P) is a synthetic glucocorticoid that has been used in laboratory experiments since the 1960s. Dex-P is a commonly used corticosteroid in research studies due to its potency and ease of synthesis. It is also used as a topical anti-inflammatory drug for the treatment of various skin conditions. Dex-P has been studied extensively in laboratory experiments for its biochemical and physiological effects, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
Amélioration de la formation osseuse
La dexaméthasone (DEX) est un médicament anti-inflammatoire et immunosuppresseur bien connu, largement utilisé comme agent ostéo-inductif dans le remodelage osseux . L'efficacité de la DEX dépend fortement du dosage et de la durée de l'application. Par conséquent, l'optimisation de la libération de DEX avec la concentration appropriée est cruciale pour l'ingénierie tissulaire osseuse . Les technologies d'administration de médicaments incorporant de la DEX, telles que les micro- et nanoparticules et les échafaudages, sont très prometteuses pour le traitement des défauts osseux .
Cicatrisation des fractures osseuses
La DEX est intégrée à des systèmes d'administration de médicaments tels que les nanoparticules, les microparticules et les échafaudages, et leurs effets sur la cicatrisation des fractures osseuses en contrôlant la libération à long terme du médicament et en prévenant les effets secondaires systémiques . Le mécanisme de la DEX dans la réparation des fractures osseuses et les résultats potentiels des approches contenant de la DEX pour la régénération osseuse et le processus ostéogénique sont également résumés .
Traitement des défauts osseux
Le traitement des défauts osseux critiques avec une régénération rapide et efficace reste un défi majeur dans le remodelage osseux. La DEX, une petite molécule de glucocorticoïde, a suscité un intérêt de recherche important en raison de ses propriétés ostéo-inductives, anti-inflammatoires et immunosuppressives .
Prévention et traitement des cicatrices pathologiques
Les corticostéroïdes sont les médicaments de base dans la prévention et le traitement clinique des cicatrices, car ils induisent efficacement la régression des cicatrices et améliorent le prurit et la douleur des cicatrices . Les injections intralesionnelles de corticostéroïdes sont largement utilisées en pratique clinique .
Administration transdermique de médicaments
L'administration transdermique est une méthode non invasive et facile à utiliser prometteuse pour l'administration de corticostéroïdes pour le traitement des cicatrices . Une nouvelle microneedle tri-couche composée d'une plaque de base et d'embouts chargés de dexaméthasone hydrophobe (DE) et de son promédicament hydrophile phosphate de dexaméthasone sodique (DSP) a été fabriquée pour aider à l'administration transdermique et intradermique de la DE en mode de libération biphasique impliquant une libération en rafale de DSP et une libération plus lente de la DE
Mécanisme D'action
Target of Action
Dexamethasone 17-propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .
Mode of Action
Upon binding to the glucocorticoid receptor, this compound triggers changes in gene expression that lead to multiple downstream effects over hours to days . It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also impacts calcium signaling by regulating Kv1.3 potassium channels .
Pharmacokinetics
The pharmacokinetics of dexamethasone involve absorption, distribution, metabolism, and excretion (ADME). Dexamethasone is well-absorbed and has a high bioavailability . It is metabolized in the liver, primarily by the enzyme CYP3A4, into 6α- and 6β-hydroxydexamethasone . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include decreased expression of co-stimulatory molecules, reduced maturation and proliferation of T cells, and increased uptake of myelin debris . It also reduces the activity of Kv1.3 channels, leading to decreased calcium influx and interferon-gamma production in T cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chronic stress conditions, simulated by dexamethasone, can disturb the gut microbiota community and digestive functions . Moreover, the presence of other drugs can interact with dexamethasone, potentially altering its effects .
Safety and Hazards
Dexamethasone 17-propionate, like other glucocorticoids, can have severe side effects on non-target organs . It can weaken the immune system, making it easier for the user to get an infection or worsening an infection they already have or have recently had . It is advised to avoid ingestion and inhalation of the compound .
Orientations Futures
Dexamethasone 17-propionate has been found useful in the treatment of severe COVID-19 cases . Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months . The future of this compound lies in its potential to be used in targeted systems with controlled release by conjugation to polymeric carriers .
Analyse Biochimique
Biochemical Properties
Dexamethasone 17-propionate interacts with various enzymes and proteins in the body. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by this compound when it is persistently administered, resulting in auto-induction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of genes associated with T cell activation, including TNFSFR4 and IL21R .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to glucocorticoid receptors, which then translocate into the nucleus and bind to glucocorticoid response elements in the DNA, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s clearance is time-dependent, modeled by a sigmoid Emax equation . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may vary over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, studies have shown that low-dose this compound lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and influences metabolic flux or metabolite levels . High-dose this compound treatment has been shown to decrease the expression of glucose and lipid metabolic pathway-related genes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . This suggests that the compound can be widely distributed in the body.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. Studies have shown that this compound can influence the subcellular localization of proteins, which can impact their function . For instance, this compound treatment can decrease the expression of p21, leading to changes in its subcellular localization and promoting apoptosis .
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-OCUNRLNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934962 | |
| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15423-89-9 | |
| Record name | Dexamethasone 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone propionate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dexamethasone 17-propionate impact the adrenal glands in rat fetuses?
A1: The study demonstrates that this compound, along with Dexamethasone and other Dexamethasone 17-esters, causes significant atrophy of the adrenal glands in rat fetuses after subcutaneous administration. [] This suggests that the compound, even in its esterified form, retains the ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced adrenal gland size. This finding aligns with the known effects of glucocorticoids like Dexamethasone on the HPA axis.
Q2: Does the rate of hydrolysis of Dexamethasone 17-esters influence their effect on adrenal gland size in rat fetuses?
A2: While the research shows that different Dexamethasone 17-esters are hydrolyzed at varying rates in the livers of rat fetuses [], the study doesn't directly correlate the hydrolysis rate with the degree of adrenal atrophy. Dexamethasone acetate, despite having the fastest hydrolysis rate among the tested esters, doesn't show a significantly different impact on adrenal size compared to the slower-hydrolyzing propionate or valerate esters. This suggests that other factors, such as the distribution and metabolism of the esters and their corresponding free glucocorticoids, might play a significant role in their overall effect on the HPA axis. Further research is needed to understand the complex interplay between hydrolysis rates and the pharmacological effects of these esters.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



